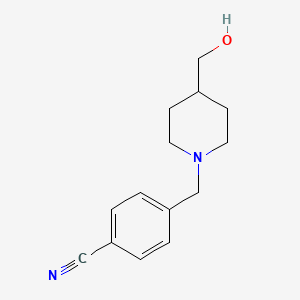

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Description

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a benzonitrile derivative featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position, connected via a methylene bridge to the aromatic nitrile group. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Key synthetic routes involve coupling reactions between substituted piperidines and benzonitrile intermediates. For instance, one reported method achieves a 95% yield using optimized purification techniques . The compound's applications span drug discovery, including investigations as a building block for kinase inhibitors, antifungal agents, and receptor modulators .

Properties

IUPAC Name |

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-12-1-3-13(4-2-12)10-16-7-5-14(11-17)6-8-16/h1-4,14,17H,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNKWJZZNHXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 4-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine, usually at room temperature.

Major Products Formed

Oxidation: Formation of 4-((4-(Formyl)piperidin-1-yl)methyl)benzonitrile or 4-((4-(Carboxyl)piperidin-1-yl)methyl)benzonitrile.

Reduction: Formation of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 230.31 g/mol . It features a benzonitrile moiety linked to a hydroxymethyl-substituted piperidine. Piperidines, like this compound, are important synthetic fragments in drug design and play a significant role in the pharmaceutical industry.

Scientific Research Applications

While there is no current information available on the specific mechanism of action of this compound, research indicates that similar compounds exhibit various biological activities and have potential applications in several areas:

- Drug Design and Synthesis Piperidine derivatives are frequently used in the creation of new pharmaceuticals, suggesting that this compound may be a valuable building block in the synthesis of novel therapeutic agents.

- Interaction Studies Studying how 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile interacts with biological targets is crucial for understanding its potential pharmacological applications.

- Neurological disease It can be used as muscarinic receptor 4 (m4) antagonists for treating neurological diseases . Such diseases/disorders are e.g. neurological diseases/disorders such as e.g. Alzheimer's Disease, Lewy Body Dementia and the cognitive deficits associated with .

Related Compounds

Several compounds share structural similarities with 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | Different substitution on the piperidine ring | |

| 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile | Variation in the position of the hydroxymethyl group | |

| 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile | Similar piperidine structure but different substitution pattern |

The specific arrangement of functional groups and the positioning of the hydroxymethyl group on the piperidine ring makes 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile unique. This configuration may enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds.

Safety Information

Mechanism of Action

The mechanism of action of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological system in which it is studied. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position : The 4-hydroxymethyl group on piperidine (target compound) enhances solubility compared to 3-hydroxyl analogs (e.g., ), which may reduce metabolic stability due to increased polarity.

- Linker Flexibility : The methylene bridge in the target compound improves conformational adaptability for target binding compared to direct piperidine-benzonitrile linkages (e.g., ).

- Biological Activity : Bulky substituents (e.g., cyclopentyl-phenyl in ) enhance target affinity but may compromise bioavailability, highlighting a trade-off in drug design.

Key Insights :

- Synthetic Efficiency : The target compound’s high yield (95%) contrasts with lower yields for hydantoin derivatives (e.g., 39% for 6h ), reflecting differences in reaction complexity .

- Activity Profiles: While the target compound lacks explicit IC50 data in the evidence, analogs like MIV-6 and VM-A-34b demonstrate nanomolar potency, suggesting that structural modifications (e.g., cyclopentyl groups or benzyloxy linkers) critically influence target engagement .

Biological Activity

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, also known as compound 180847-37-4, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperidine ring with a hydroxymethyl group and a benzonitrile moiety, which may influence its pharmacological properties.

- Chemical Formula: C₁₄H₁₈N₂O

- Molecular Weight: 230.31 g/mol

- CAS Number: 180847-37-4

The compound's structure is characterized by the presence of a benzonitrile moiety linked to a hydroxymethyl-substituted piperidine, which is significant for its biological interactions.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzonitrile with 4-(hydroxymethyl)piperidine under basic conditions. Common solvents used include dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction. The reaction conditions are optimized for yield and purity through methods such as recrystallization or chromatography .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial and Antiviral Properties

Preliminary studies have suggested that derivatives of piperidine can possess antimicrobial and antiviral properties, making them candidates for further investigation in therapeutic applications .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound is being explored for potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive deficits . The mechanism of action remains under investigation, but it may involve modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have been published regarding the biological activity of related compounds:

- Cytotoxicity Studies : In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects on malignant cell lines while sparing normal cells. For instance, compounds similar to this compound were tested against HL60 and HeLa cell lines, indicating selective toxicity .

- Antioxidant Activity : Another study highlighted the antioxidant properties of related phenolic compounds, which could suggest potential protective effects against oxidative stress in cellular models .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. Below is a comparison with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | C₁₄H₁₈N₂O | Different substitution on the piperidine ring |

| 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile | C₁₄H₁₈N₂O | Variation in the position of the hydroxymethyl group |

| 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile | C₁₃H₁₆N₂O | Similar piperidine structure but different substitution pattern |

This table illustrates how variations in substitution can affect biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.